Barium diphenylamine sulfamate mechanism of action in redox reactions
Barium diphenylamine sulfamate mechanism of action in redox reactions
An In-Depth Technical Guide to the Mechanism of Action of Barium Diphenylamine Sulfonate in Redox Reactions
Introduction
In the field of analytical chemistry, particularly in volumetric analysis, redox indicators are indispensable for the accurate determination of the equivalence point in oxidation-reduction (redox) titrations. These substances exhibit a distinct color change at a specific electrode potential. Among the most reliable and widely used of these is Barium Diphenylamine Sulfonate, a salt of diphenylamine sulfonic acid.[1][2] This indicator is prized for its sharp and stable color change, making it a cornerstone in numerous analytical procedures, most notably in the titration of ferrous iron (Fe²⁺) with strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) or cerium(IV) sulfate.[3]
This guide provides a comprehensive exploration of the core mechanism by which barium diphenylamine sulfonate functions as a redox indicator. We will delve into its molecular transformations, the critical role of its chemical structure, and the practical considerations for its effective use in a laboratory setting.
Core Mechanism of Action: A Two-Step Oxidation
The functionality of barium diphenylamine sulfonate as a redox indicator is not a simple, single-electron transfer. Instead, it involves a sequential two-step oxidation process. The active component is the diphenylamine-4-sulfonate anion. The barium ion (Ba²⁺) is a counter-ion and is not directly involved in the redox chemistry, serving primarily to form a stable, solid salt.[4]
The overall process can be summarized as follows:
-
Initial Irreversible Oxidation: The diphenylamine sulfonate is first oxidized to a colorless intermediate, diphenylbenzidine sulfonate. This initial step is irreversible.
-
Reversible Color-Change Reaction: The colorless diphenylbenzidine sulfonate intermediate is then further oxidized in a reversible reaction to form a diphenylbenzidine violet species.[5] This final product is intensely colored, appearing as a deep violet or reddish-purple in solution.[1][6]
It is this second, reversible oxidation that constitutes the visible endpoint of the titration. The color change occurs at a standard electrode potential (E°) of approximately +0.84 V. The reaction proceeds only after the analyte (e.g., Fe²⁺) has been completely consumed by the titrant. At this point, the potential of the solution rises sharply, and the first slight excess of the oxidizing agent is sufficient to oxidize the indicator, triggering the dramatic color change from colorless or pale green to violet.[4][7]
Molecular Structure and Functional Roles
The efficacy of barium diphenylamine sulfonate is intrinsically linked to its molecular structure.
-
Diphenylamine Core : This aromatic amine structure, C₆H₅-NH-C₆H₄, is the electroactive center of the molecule. The nitrogen atom and conjugated phenyl rings are where the electron loss (oxidation) occurs, leading to the formation of the colored quinoid-type structure in the final oxidized form.
-
Sulfonate Group (-SO₃⁻) : The sulfonate group is a critical addition that renders the molecule soluble in water.[4] Unsubstituted diphenylamine is insoluble in aqueous solutions, which would make it impractical as an indicator in most titrations. The sulfonate group acts as a hydrophilic substituent, ensuring the indicator remains dissolved in the titration medium.[4]
-
Barium Cation (Ba²⁺) : The barium ion forms an ionic bond with two diphenylamine sulfonate anions to create the salt, (C₁₂H₁₀NO₃S)₂Ba. This provides a stable, solid powder form of the indicator that is convenient for weighing and preparing solutions.[3][8]
The diagram below illustrates the sequential oxidation mechanism.
Caption: Oxidation pathway of diphenylamine sulfonate indicator.
Application in Practice: Titration of Ferrous (Fe²⁺) Ions with Dichromate (K₂Cr₂O₇)
A classic application that showcases the indicator's mechanism is the determination of iron(II) concentration using potassium dichromate as the primary standard.
Titration Reaction: In a strong acidic medium (typically H₂SO₄), dichromate ions oxidize ferrous ions according to the following net ionic equation:
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
The Critical Role of Phosphoric Acid (H₃PO₄): For a sharp and accurate endpoint, phosphoric acid is added to the analyte solution before titration.[5][9] Its function is twofold:
-
Potential Adjustment: H₃PO₄ forms a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration, such as [Fe(PO₄)].[10] This complexation significantly decreases the concentration of free Fe³⁺ ions. According to the Nernst equation, this reduction in the product concentration lowers the electrode potential of the Fe³⁺/Fe²⁺ couple.[10]
-
Sharper Endpoint: By lowering the potential of the analyte system, the potential jump at the equivalence point becomes much larger and steeper. This ensures that the indicator's transition potential (+0.84 V) falls squarely within this sharp jump, leading to a very distinct and unambiguous color change with a single drop of excess titrant.[10]
Observed Color Changes:
-
Before Endpoint: The solution is typically a pale green due to the presence of the chromium(III) ions (Cr³⁺) being formed.[7]
-
At Endpoint: The first drop of excess K₂Cr₂O₇ after all Fe²⁺ has been consumed oxidizes the indicator. The solution color abruptly changes from green to a deep, intense violet.[7][11]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₀BaN₂O₆S₂ | [8][12] |
| Molar Mass | 633.88 g/mol | |
| CAS Number | 6211-24-1 | [8] |
| Appearance | White to grayish-white powder | [12][13] |
| Solubility | Slightly soluble in water | [8][14] |
| Redox Transition Potential (E°) | ~ +0.84 V | [4] |
| Color (Reduced Form) | Colorless | [6][15] |
| Color (Oxidized Form) | Violet / Reddish-Purple | [6][15] |
Experimental Protocol: Standardization of K₂Cr₂O₇ with Ferrous Ammonium Sulfate
This protocol outlines the standard procedure for using barium diphenylamine sulfonate as an indicator.
1. Reagent Preparation:
-
Barium Diphenylamine Sulfonate Indicator (0.2% w/v): Dissolve 0.2 g of barium diphenylamine sulfonate in 100 mL of hot distilled water.[16] Some procedures recommend adding ~0.5 g of sodium sulfate (Na₂SO₄) to precipitate the barium as BaSO₄, then decanting or filtering the clear sodium diphenylamine sulfonate solution.[7]
-
Standard Potassium Dichromate Solution (approx. 0.1 N): Accurately weigh the required amount of dry, primary standard grade K₂Cr₂O₇ and dissolve it in a known volume of distilled water in a volumetric flask.
-
Ferrous Ammonium Sulfate (Mohr's Salt) Solution: Accurately weigh an appropriate amount of ferrous ammonium sulfate hexahydrate and dissolve it in distilled water containing a small amount of dilute H₂SO₄ to prevent hydrolysis.
-
Acid Mixture: Prepare a mixture of sulfuric acid (H₂SO₄) and 85% phosphoric acid (H₃PO₄).[7]
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the ferrous ammonium sulfate solution into a clean Erlenmeyer flask.
-
Add approximately 10 mL of the H₂SO₄/H₃PO₄ acid mixture.[7]
-
Add 2-3 drops of the barium diphenylamine sulfonate indicator solution.
-
Fill a clean burette with the standard potassium dichromate solution and record the initial volume.
-
Titrate the ferrous solution with the potassium dichromate solution, swirling the flask continuously. The solution will initially be pale green and will darken as green Cr³⁺ ions are formed.
-
As the endpoint is approached, the green color may take on a grayish hue. Continue adding the titrant dropwise.
-
The endpoint is reached when a single drop of the K₂Cr₂O₇ solution causes a sharp, permanent color change from green/gray to a deep violet.[7]
-
Record the final burette volume. Repeat the titration at least two more times to ensure consistent results.
The workflow for this experimental procedure is visualized below.
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